Boc-n-(2-fmoc-aminoethyl)glycine

PNA Synthesis Nucleobase Protection Solid-Phase Peptide Synthesis

Generic PNA monomers often cause side reactions and purity issues. Boc-Aeg(Fmoc)-OH solves this with orthogonal Boc/Fmoc protection, enabling precise solid-phase synthesis. • Orthogonal protection for high-fidelity PNA assembly • ≥97% purity minimizes deletion sequences • Validated for acridine oligomer synthesis Ideal for antisense probe development and therapeutic research.

Molecular Formula C24H28N2O6
Molecular Weight 440.496
CAS No. 143192-34-1
Cat. No. B2449808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-n-(2-fmoc-aminoethyl)glycine
CAS143192-34-1
Molecular FormulaC24H28N2O6
Molecular Weight440.496
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
InChIInChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(14-21(27)28)13-12-25-22(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28)
InChIKeyXSJLVJKSNJBYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-N-(2-Fmoc-aminoethyl)glycine – Orthogonally Protected PNA Monomer


Boc-N-(2-Fmoc-aminoethyl)glycine (also designated Boc-Aeg(Fmoc)-OH) is an orthogonally protected 2-aminoethylglycine (Aeg) building block specifically designed as a peptide nucleic acid (PNA) backbone monomer . The compound features dual protecting groups: a base-labile Fmoc moiety on the N-terminal nitrogen and an acid-labile Boc group on the exocyclic amine of the Aeg backbone, enabling precise, stepwise control during Fmoc-mediated solid-phase peptide synthesis [1]. This dual protection strategy facilitates the efficient assembly of complex PNA oligomers and acridine derivatives, which are critical tools for gene targeting and antisense research .

Boc-Aeg(Fmoc)-OH: Substitution Limitations


Generic PNA monomers cannot be simply interchanged because the specific combination and orthogonality of protecting groups dictate synthetic route compatibility, side-reaction profiles, and downstream oligomer purity. For instance, standard Fmoc-Aeg-OH monomers lack the Boc protection on the secondary amine, requiring alternative and often less efficient nucleobase coupling strategies [1]. Furthermore, the widely used Fmoc/Bhoc monomer class, while popular, is known to exhibit different deprotection kinetics and a higher propensity for certain side reactions compared to bis-N-Boc-protected systems, directly impacting the yield and purity of the final PNA oligomer [2]. The unique Boc/Fmoc orthogonal protection on the same Aeg backbone molecule is a deliberate design choice to enable a specific, high-fidelity synthetic pathway that cannot be replicated by simply substituting other commercially available Aeg derivatives.

Boc-Aeg(Fmoc)-OH: Differentiation Evidence


Bis-N-Boc Protection vs. Fmoc/Bhoc Viability

Monomers synthesized using Boc-N-(2-Fmoc-aminoethyl)glycine as the backbone scaffold, when further elaborated with bis-N-Boc-protected nucleobases, were successfully used in the Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers. The study explicitly demonstrates that this Fmoc/bis-N-Boc-protected monomer system is a viable alternative to the currently most widely used Fmoc/Bhoc-protected peptide nucleic acid monomers, a direct head-to-head comparison of the final synthetic outcome [1].

PNA Synthesis Nucleobase Protection Solid-Phase Peptide Synthesis

Commercial Purity Advantage

Procurement specifications for Boc-N-(2-Fmoc-aminoethyl)glycine from reputable vendors list a minimum purity of ≥99% (Assay by titration) . In comparison, a leading commercial supplier of a closely related analog, Fmoc-Aeg-OH (CAS 172405-45-7), specifies a purity of 97% . This 2% difference in certified purity is significant for applications requiring high fidelity in solid-phase synthesis, where cumulative impurities from monomers can drastically reduce the final oligomer yield and complicate purification.

Chemical Purity Procurement Quality Control

Enhanced Solubility via Orthogonal Protection

The Boc-N-(2-Fmoc-aminoethyl)glycine backbone is central to a monomer design that utilizes a bis-Boc carbamate group for protecting the exocyclic amine of nucleobases, including the notoriously difficult-to-protect guanine nucleobase. This specific design choice, enabled by the backbone's orthogonal protection, was shown to increase the solubility of the nucleobases in the most common organic solvents [1]. This is a class-level inference: while exact partition coefficients are not compared head-to-head, the authors explicitly highlight this as a key advantage of the bis-Boc strategy over other protecting group schemes.

PNA Monomer Solubility Nucleobase Protection Solid-Phase Synthesis

Acridine Oligomer Synthesis Utility

Vendor data indicates that Boc-N-(2-Fmoc-aminoethyl)glycine (Boc-Aeg(Fmoc)-OH) facilitates the solid-phase synthesis of acridine oligomers with a (2-aminoethyl)glycine backbone . This is a specific, documented application that is not a standard or documented feature of the simpler, more widely used Fmoc-Aeg-OH monomer. This functional differentiation suggests that the orthogonal protection of Boc-Aeg(Fmoc)-OH is either required for or significantly streamlines the synthesis of these specific acridine-containing oligomers, which are used as tools for sequence-specific DNA recognition.

Acridine Oligomers Gene Targeting Specialized PNA Applications

Boc-Aeg(Fmoc)-OH: Validated Applications


PNA Synthesis via Bis-N-Boc Protection

This compound is the foundational backbone monomer for synthesizing PNA oligomers using a bis-N-Boc protection strategy on the nucleobases. As demonstrated in the literature, this approach is a viable alternative to the standard Fmoc/Bhoc method for preparing 10-mer PNA sequences, providing a reliable synthetic route for researchers seeking to avoid specific side reactions or optimize deprotection conditions [1].

High-Fidelity PNA Synthesis

For applications demanding maximum oligomer purity, such as the development of antisense probes or therapeutics research, the ≥99% certified purity of this monomer (as offered by major vendors) minimizes the accumulation of deletion sequences and byproducts during solid-phase synthesis. This is a distinct advantage over similar monomers with lower purity specifications .

Enhanced Solubility Monomer Preparation

Research groups aiming to scale up their PNA monomer production or work with the notoriously difficult-to-protect guanine base will benefit from the Boc/Fmoc orthogonal protection scheme of this backbone. It is a key component of a monomer design that enables a bis-Boc nucleobase protection strategy, which has been shown to significantly increase the solubility of the protected nucleobases in common organic solvents, streamlining large-scale synthesis [2].

Acridine-Modified Oligomer Synthesis

This specific Boc-Aeg(Fmoc)-OH building block is validated for use in the solid-phase synthesis of acridine oligomers featuring a (2-aminoethyl)glycine backbone. This makes it a critical reagent for researchers developing novel sequence-specific DNA binding agents or gene-targeting tools based on acridine intercalators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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